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Introduction

NRL-1049, also known as BA-1049, is a novel, orally bioavailable small molecule that

selectively inhibits Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2]

ROCKs are serine/threonine kinases that play a central role in various cellular processes.[3]

Due to the widespread expression and multitude of functions of ROCKs, non-selective

inhibition can lead to unintended side effects.[2] NRL-1049's selectivity for the ROCK2 isoform,

which is the predominant isoform in the brain, presents a promising therapeutic strategy with an

improved safety profile for neurological and other disorders.[4][5]

The compound is currently in clinical development for the treatment of cerebral cavernous

malformations (CCMs), a vascular disease of the brain and spinal cord characterized by lesions

prone to hemorrhage.[4][6][7] Preclinical and early clinical studies have demonstrated its

potential in reducing CCM lesion burden, preserving the blood-brain barrier (BBB) after acute

injury, and suppressing seizures.[5][8][9] NRL-1049 is metabolized in vivo to an active

metabolite, NRL-2017 (1-hydroxy-NRL-1049), which also exhibits selective ROCK2 inhibitory

activity.[2][10]

Core Mechanism of Action: The RhoA/ROCK
Pathway
The RhoA/ROCK signaling pathway is a critical regulator of cell structure and function.[2] Loss

of function in the CCM protein complex (formed by CCM1, CCM2, and CCM3 proteins) leads to
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the overactivation of RhoA and its downstream effector, ROCK.[5] This overactivation

contributes to endothelial junction instability, stress fiber formation, and a pro-inflammatory, pro-

angiogenic state, which are key pathological features of CCMs.[5]

ROCK has two main isoforms, ROCK1 and ROCK2, which have overlapping functions but

different tissue distributions.[2] ROCK2 activation, in particular, is implicated in the

pathophysiology of CCMs and BBB dysfunction.[4][5] NRL-1049 exerts its therapeutic effect by

selectively inhibiting ROCK2, thereby downregulating this pathological signaling cascade. A key

downstream marker of ROCK activity is the phosphorylation of Myosin Light Chain 2 (MLC2);

NRL-1049 has been shown to concentration-dependently inhibit MLC2 phosphorylation.[2]

Another biomarker of ROCK2 activation, phosphorylated cofilin, was also reduced in brain

tissue upon NRL-1049 treatment.[11]
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Caption: NRL-1049 selective inhibition of the ROCK2 signaling pathway.
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Pharmacodynamics and In Vitro Activity
NRL-1049 and its active metabolite, NRL-2017, have been characterized for their inhibitory

potency and selectivity against ROCK1 and ROCK2 kinases. The selectivity for ROCK2 over

ROCK1 is a key feature, as non-selective ROCK inhibition has been associated with

cardiovascular side effects.[2]

Table 1: In Vitro Inhibitory Activity of NRL-1049 and NRL-2017

Compound Target IC50
Selectivity
(ROCK1/RO
CK2)

EC50
(pMLC2
Inhibition)

Citation(s)

NRL-1049 ROCK2 0.59 µM ~44-fold 26.3 µM [2][8][10]

ROCK1 26 µM [8]

NRL-2017 ROCK2 Not specified ~17-fold 0.95 µM [2][10]

| | ROCK1 | Not specified | | |[2] |

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Pharmacokinetics
The pharmacokinetics of NRL-1049 and its active metabolite NRL-2017 were evaluated in a

first-in-human, single-ascending dose Phase 1 study in healthy volunteers. The study assessed

oral doses of 25, 75, 150, and 250 mg in a fasted state and a 150 mg dose in a fed state.[4]

Table 2: Mean Pharmacokinetic Parameters of NRL-1049 in Healthy Volunteers (Fasted State)
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Dose
Cmax
(ng/mL)

tmax (h,
median)

AUC0–t
(ng·h/mL)

AUC0–∞
(ng·h/mL)

Citation(s)

25 mg 3.66 0.50 - 0.75
Ratio
reported

Ratio
reported

[4][10]

75 mg
Ratio

reported
0.50 - 0.75

Ratio

reported

Ratio

reported
[4][10]

150 mg 34.9 0.50 - 0.75
Ratio

reported

Ratio

reported
[4][10]

| 250 mg| 58.0 | 0.50 - 0.75 | Ratio reported | Ratio reported |[4][10] |

Cmax: Maximum plasma concentration. tmax: Time to reach Cmax. AUC: Area under the

curve. Note: As the dose increased in a ratio of 1:3:6:10 (25:75:150:250 mg), the mean Cmax

increased similarly (1:5:10:16), while AUC increased in a greater-than-dose proportional

manner.[4][10]

Table 3: Mean Pharmacokinetic Parameters of NRL-2017 (Active Metabolite) in Healthy

Volunteers (Fasted State)

NRL-1049
Dose

Cmax
(ng/mL)

tmax (h,
median)

AUC0–t
(ng·h/mL)

AUC0–∞
(ng·h/mL)

Citation(s)

| 25 mg - 250 mg | 54.2 - 1520 | 0.88 - 1.63 | Ratio reported | Ratio reported |[4][10] |

Note: The exposure (Cmax and AUC) of the active metabolite, NRL-2017, also increased in a

greater-than-dose proportional manner.[4][10] In the fed state, the mean Cmax of NRL-1049
was lower (18.5 ng/mL) compared to the fasted state (34.9 ng/mL) at the 150 mg dose.[4][10]

Preclinical Efficacy in Animal Models
NRL-1049 has demonstrated significant efficacy in multiple rodent models of neurological

disease and injury.

Table 4: Summary of Preclinical Efficacy Studies for NRL-1049
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Disease Model Animal Model Dose(s) Key Findings Citation(s)

Cerebral

Cavernous

Malformations

(CCM)

Ccm1+/ Msh2 /
& Ccm3+/
Trp53 /
knockout mice

1, 10, 100
mg/kg/day
(PO)

Significant
dose-
dependent
reduction in
lesion volume.
[5][6] Reduced
hemorrhage
(iron
deposition) at
all doses.[5][6]

[5][6][12]

Acute Ischemic

Stroke (tMCAO)

Spontaneously

Hypertensive

Rats

10 mg/kg (IP)

Preserved BBB

integrity and

reduced Evans

Blue dye

extravasation.[2]

[9] Reduced

hemorrhagic

transformation.

[2]

[2][9][13]

| Acute Brain Injury (Cortical Cryoinjury) | C57Bl/6 Mice | Not specified | Significantly attenuated

the increase in brain water content (edema).[2][9] Suppressed seizure development (0% in

NRL-1049 arm vs. 60% in vehicle arm).[2][9] |[2][9][10] |

Phase 1 Clinical Trial and Safety Profile
A first-in-human, randomized, double-blind, single-ascending dose study was conducted to

evaluate the safety and tolerability of NRL-1049 in healthy adult volunteers.[4]

Participants: 24 participants received NRL-1049 (25, 75, 150, or 250 mg) or a placebo in a

fasted state.[4][10]

Maximum Tolerated Dose (MTD): The MTD following a single dose was determined to be

150 mg.[4][7]
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Adverse Events: Treatment-emergent adverse events (TEAEs) were generally mild to

moderate and resolved by the end of the study.[4] There were no serious TEAEs or

discontinuations due to a TEAE.[4][10]

Table 5: Most Common Treatment-Emergent Adverse Events (TEAEs) in Fasted State (>5%)

Adverse Event
Incidence in NRL-1049
Group

Citation(s)

Dizziness 16.7% [4][10]

Headache 8.3% [4][10]

| Syncope | 8.3% |[4][10] |

Experimental Protocols
ROCK Activity Assay
Inhibition dose-response curves to determine IC50 values were generated using a radiometric

filter binding assay.[2] An alternative colorimetric Rho-associated Kinase Activity Assay was

also used, which is based on the phosphorylation of an immobilized Rho kinase substrate

(MYPT1) by purified, recombinant ROCK2. An antibody-based method detects the change in

phospho-MYPT1 (Thr696) abundance after incubation with the inhibitor.[2]

Western Blotting for pMLC2
Human brain microvascular endothelial cells (hBMVEC) were grown to confluence. ROCK

activity was induced with lysophosphatidic acid (LPA).[2] Cells were incubated with NRL-1049
or NRL-2017 for one hour before cell lysis. Protein levels were determined by Western blot

using primary antibodies for phosphorylated MLC2, total ROCK2, and GAPDH for

normalization. Primary antibodies were visualized using HRP-linked secondary antibodies.[2]

Bands were quantified using ImageJ software.[2]

Animal Model: Transient Middle Cerebral Artery
Occlusion (tMCAO)
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Spontaneously hypertensive rats (170–300 g) were subjected to a 90-minute middle cerebral

artery occlusion.[2] All experiments were randomized and blinded. NRL-1049 (10 mg/kg ip) or

vehicle was administered as a single loading dose 15 minutes after the start of reperfusion. To

assess BBB disruption, Evans Blue (EB) dye was injected 4.5 hours after reperfusion. The

animals were sacrificed 3 hours after EB injection, and the brains were analyzed for dye

extravasation.[2]

tMCAO Experimental Workflow

t = 0 min
Start 90-min MCAO

t = 90 min
Start Reperfusion

 90 min occlusion 

Administer NRL-1049
(10 mg/kg ip) or Vehicle

 15 min 

Inject Evans Blue Dye

 ~4.25 hr 

Sacrifice & Analyze Brain
for Dye Extravasation

 3 hr 

Click to download full resolution via product page

Caption: Experimental timeline for the tMCAO study in rats.
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Conclusion
NRL-1049 is a selective ROCK2 inhibitor with a well-defined mechanism of action and a

promising preclinical and early clinical profile. Its ability to selectively target ROCK2, the

predominant isoform in the brain, may offer a significant safety advantage over non-selective

ROCK inhibitors.[2] Data from animal models robustly support its efficacy in reducing lesion

burden and hemorrhage in CCMs and protecting the BBB in acute brain injury.[2][5] The Phase

1 study in healthy volunteers established a favorable safety and tolerability profile up to a 150

mg single dose and characterized its pharmacokinetic properties.[4][7] These collective findings

strongly support the continued clinical investigation and development of NRL-1049 as a first-in-

class pharmacologic treatment for cerebral cavernous malformations and potentially other

neurological conditions involving BBB dysfunction.[4][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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